molecular formula C14H19ClN2O3S2 B5605254 (1S*,5R*)-3-[(5-chloro-2-thienyl)sulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-3-[(5-chloro-2-thienyl)sulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5605254
M. Wt: 362.9 g/mol
InChI Key: RFTLOHHOVJODPC-WDEREUQCSA-N
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Description

Synthesis Analysis

The synthesis of diazabicyclo[3.2.2]nonane derivatives involves intricate chemical reactions that aim to construct the bicyclic framework with the desired substitution pattern. While specific details on the synthesis of the exact compound "(1S*,5R*)-3-[(5-chloro-2-thienyl)sulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one" are not directly available, related research on the synthesis of diazabicyclo nonane derivatives provides insights into possible synthetic routes. For instance, compounds with similar structural motifs have been synthesized through reactions involving esterification, hydrazination, salt formation, cyclization, and subsequent functional group transformations (Chigorina et al., 2016). These synthetic strategies highlight the complexity and the versatility of approaches in constructing such bicyclic systems.

Molecular Structure Analysis

The molecular structure of diazabicyclo[3.2.2]nonane derivatives is characterized by the presence of a bicyclic skeleton that incorporates nitrogen atoms within the ring system. This structural arrangement significantly influences the compound's conformation and reactivity. The conformational preferences of related structures have been studied using techniques like NMR spectroscopy and X-ray crystallography, revealing that these compounds often adopt chair-chair conformations with equatorial positions for substituents to minimize steric hindrance (Weber et al., 2001). These structural insights are crucial for understanding the reactivity and interaction of such compounds with biological targets or during chemical transformations.

Chemical Reactions and Properties

Diazabicyclo[3.2.2]nonane derivatives participate in various chemical reactions, leveraging their unique bicyclic framework and functional groups. The presence of nitrogen atoms within the structure offers sites for nucleophilic attacks, enabling reactions such as aminomethylation, which leads to further functionalization of the bicyclic core (Chigorina et al., 2016). Moreover, the specific substituents attached to the bicyclic skeleton, like the sulfonyl group in the compound of interest, may influence its reactivity, enabling it to undergo additional chemical transformations that can tailor its physical and chemical properties for desired applications.

properties

IUPAC Name

(1S,5R)-3-(5-chlorothiophen-2-yl)sulfonyl-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S2/c1-2-7-17-11-4-3-10(14(17)18)8-16(9-11)22(19,20)13-6-5-12(15)21-13/h5-6,10-11H,2-4,7-9H2,1H3/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTLOHHOVJODPC-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2CCC(C1=O)CN(C2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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